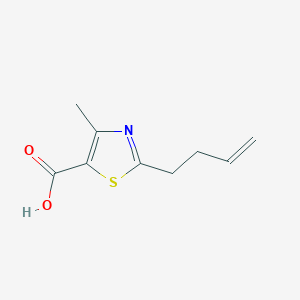![molecular formula C10H13BrN4 B7903726 5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B7903726.png)
5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C10H13BrN4. This compound is primarily used in scientific research and industrial applications due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide . Another approach includes multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Triazines and Tetrazines: These compounds have similar heterocyclic structures and are used in various scientific and industrial applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties that make it suitable for particular research and industrial applications.
Properties
IUPAC Name |
5-bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4/c1-3-14(4-2)10-12-7-9-8(11)5-6-15(9)13-10/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZPZAXHACPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN2C=CC(=C2C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B7903687.png)







